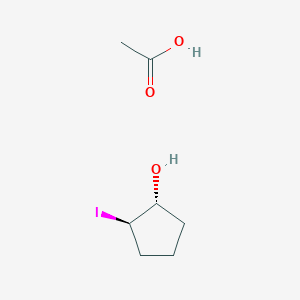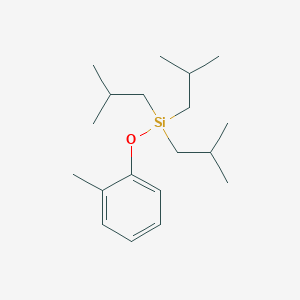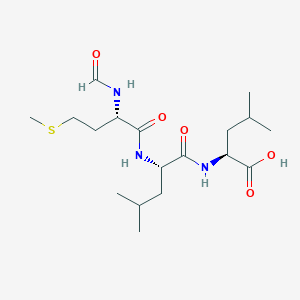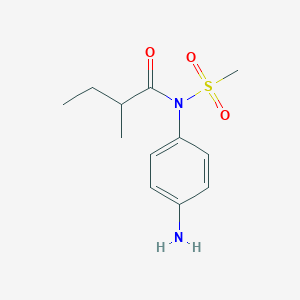
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfanyl group, a nitro group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the benzylsulfanyl, nitro, and trifluoromethyl groups are introduced. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial production methods may involve the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the final product. The specific details of the industrial synthesis may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzylsulfanyl group can engage in nucleophilic substitution. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .
Comparación Con Compuestos Similares
Similar compounds to 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene include:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
1,3-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups on a benzene ring, used in various chemical applications.
Propiedades
Número CAS |
60789-51-7 |
|---|---|
Fórmula molecular |
C14H10F3NO2S |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-11(18(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
HTUBJXRFYLVYJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)







